molecular formula C9H11ClN2O B3116071 N-(3-amino-4-chlorophenyl)propanamide CAS No. 213831-01-7

N-(3-amino-4-chlorophenyl)propanamide

Cat. No.: B3116071
CAS No.: 213831-01-7
M. Wt: 198.65 g/mol
InChI Key: XTYFFONNCYYVOA-UHFFFAOYSA-N
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Description

N-(3-amino-4-chlorophenyl)propanamide is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This molecule features both an aromatic amine and an amide functional group, making it a versatile building block in organic synthesis and scientific research. It is supplied as a research-grade material for laboratory use only and is not intended for diagnostic or therapeutic applications. This compound is primarily valued as a key synthetic intermediate in the development of more complex, biologically active molecules . The presence of distinct reactive sites allows for selective chemical modifications, enabling researchers to utilize it as a core structure in medicinal chemistry and drug discovery efforts. Furthermore, compounds of this class are often employed in the synthesis of polymers and various heterocyclic systems, which are crucial in materials science and pharmaceutical development . Its structural characteristics also make it a candidate for use in chemical biology studies, particularly in the synthesis of challenging peptide sequences and other complex organic targets that require specialized building blocks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYFFONNCYYVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286650
Record name N-(3-Amino-4-chlorophenyl)propanamide
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Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213831-01-7
Record name N-(3-Amino-4-chlorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213831-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-chlorophenyl)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Routes for N-(3-amino-4-chlorophenyl)propanamide and its Direct Precursors

The synthesis of the target compound, this compound, can be achieved through a convergent approach, typically involving the acylation of a substituted aniline (B41778) with a propanoyl derivative. A common and direct precursor is 3-amino-4-chlorophenylamine. The synthesis often begins with a commercially available nitrophenyl derivative, which is then elaborated to the final product.

A plausible and established route commences with 4-chloro-3-nitroaniline. This starting material undergoes acylation with propanoyl chloride or propionic anhydride (B1165640) to yield N-(4-chloro-3-nitrophenyl)propanamide. The critical subsequent step is the selective reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon) or metal-based reductions (e.g., iron in acidic media). wikipedia.orgjsynthchem.comjsynthchem.comorganic-chemistry.org This two-step sequence is a reliable method for accessing the desired this compound.

Table 1: Proposed Synthetic Route for this compound
StepStarting MaterialReagents and ConditionsIntermediate/Product
14-chloro-3-nitroanilinePropanoyl chloride, pyridine, CH₂Cl₂, room temperatureN-(4-chloro-3-nitrophenyl)propanamide
2N-(4-chloro-3-nitrophenyl)propanamideH₂, Pd/C, Ethanol, room temperatureThis compound

Design and Synthesis of this compound Analogues and Derivatives

The generation of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. These synthetic efforts often employ multi-step sequences and various reaction types to introduce complexity and diversity.

Multi-Step Synthetic Approaches for Complex Architectures

The development of complex analogues often necessitates multi-step synthetic sequences. utdallas.edusyrris.jp These routes may involve the introduction of protecting groups to manage the reactivity of the amino functionalities during subsequent transformations. For example, the amino group of the aniline precursor could be protected as an amide, allowing for selective reactions at other positions of the molecule before its deprotection in a later step. utdallas.edu This strategy provides precise control over the synthesis of more elaborate structures.

Amide Bond Formation via Coupling and Condensation Reactions

The formation of the propanamide linkage is a cornerstone of these syntheses. Beyond the use of acyl chlorides, a wide array of modern coupling reagents can be employed for amide bond formation, particularly when dealing with more sensitive substrates. nih.govkhanacademy.orgyoutube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in combination with additives like N-hydroxybenzotriazole (HOBt), facilitate the direct condensation of carboxylic acids (e.g., propionic acid) with amines. bachem.com Other effective coupling agents include HATU and HCTU. peptide.commdpi.com These methods are generally mild and tolerate a broad range of functional groups, making them suitable for the synthesis of diverse propanamide derivatives. Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent/SystemDescription
Acyl HalidesHighly reactive, often used with a base to neutralize the generated acid.
Carbodiimides (DCC, DIC)Mediate the condensation of carboxylic acids and amines, often with additives to suppress side reactions. bachem.com
Phosphonium/Uronium Salts (HATU, HCTU)Highly efficient coupling reagents, particularly for sterically hindered substrates. peptide.commdpi.com
Titanium Tetrachloride (TiCl₄)Lewis acid that can promote direct amidation. nih.gov

Strategic Reduction and Oxidation Reactions in Amine/Nitro Transformations

The manipulation of nitro and amino groups is central to the synthesis of this compound and its analogues. The reduction of aromatic nitro compounds to their corresponding anilines is a well-established and crucial transformation. wikipedia.orgorganic-chemistry.org A variety of methods exist, ranging from catalytic hydrogenation to the use of metals in acidic or neutral media. wikipedia.orgjsynthchem.comjsynthchem.com The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

Conversely, the oxidation of aromatic amines to nitro compounds can also be a valuable synthetic tool, allowing for the introduction of a nitro group that can be further manipulated. mdpi.comorganic-chemistry.orgresearchgate.net Reagents such as peroxy acids (e.g., m-CPBA) or sodium perborate (B1237305) can effectively achieve this transformation. mdpi.comorganic-chemistry.org These oxidation and reduction reactions provide strategic flexibility in the synthesis of diverse aromatic amines and their nitro precursors.

Microwave-Assisted Synthesis Protocols for Propanamide Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of propanamide scaffolds. anton-paar.comnih.govoatext.comresearchgate.net The direct amidation of carboxylic acids and amines can often be achieved under solvent-free conditions with catalytic amounts of reagents, such as ceric ammonium (B1175870) nitrate, in a microwave reactor. nih.govnih.gov This approach offers a greener and more efficient alternative to traditional heating methods, significantly reducing reaction times from hours to minutes. anton-paar.comnih.gov The synthesis of N-arylsuccinimides, which can be precursors to related amide structures, has also been successfully performed using microwave irradiation. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysMinutes to hours anton-paar.com
Energy EfficiencyLowerHigher
YieldsVariableOften improved nih.gov
Side ReactionsMore prevalentOften reduced
Solvent UsageTypically requiredCan often be performed solvent-free nih.gov

Solid-Phase Synthetic Techniques for Propanamide Libraries

Solid-phase synthesis is a highly effective strategy for the generation of libraries of propanamide derivatives. nih.govresearchgate.netcaltech.edudiva-portal.orgnih.gov In this approach, one of the reactants, typically the amine or carboxylic acid, is attached to a solid support (resin). The subsequent reaction steps are carried out in solution, and excess reagents and byproducts are easily removed by washing the resin. This methodology is amenable to automation and parallel synthesis, allowing for the rapid production of a large number of compounds. researchgate.netdiva-portal.org For example, an amine-functionalized resin can be acylated with a variety of carboxylic acids to generate a library of amides. Alternatively, a carboxylic acid-functionalized resin can be coupled with a diverse set of amines. This technique is particularly valuable for creating libraries of this compound analogues for screening purposes.

Stereoselective Synthesis of Chiral Propanamide Derivatives

The creation of chiral centers in propanamide derivatives often involves asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Key strategies include organocatalytic and metal-catalyzed conjugate additions to α,β-unsaturated amide precursors. These methods provide access to enantioenriched β-aminopropanamides, which are valuable chiral building blocks.

Organocatalysis, in particular, has emerged as a powerful tool for these transformations, avoiding the use of potentially toxic and expensive metals. Chiral Brønsted acids, such as phosphoric acids, and bifunctional catalysts like those derived from cinchona alkaloids or squaramides, have proven effective in activating substrates and controlling the stereochemical outcome of the reaction. nih.govnih.gov

A common approach is the asymmetric aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. nih.gov In the context of synthesizing chiral derivatives of this compound, this would typically involve the reaction of a substituted aniline with a propenamide derivative in the presence of a chiral catalyst. The catalyst forms a transient complex with the reactants, creating a chiral environment that favors the approach of the nucleophile from a specific face of the electrophile, leading to a high enantiomeric excess (ee) of the desired product.

The choice of catalyst, solvent, and reaction conditions is crucial for achieving high stereoselectivity. For instance, chiral phosphoric acids have been shown to effectively catalyze the addition of anilines to β-nitrostyrenes, a reaction that provides β-nitroamines with moderate enantioselectivity. researchgate.net While not a direct synthesis of a propanamide, this illustrates the principle of using such catalysts to control stereochemistry in reactions involving aniline derivatives.

Detailed research findings on the direct stereoselective synthesis of this compound derivatives are not extensively documented in publicly available literature. However, by examining analogous reactions with structurally similar anilines and propenamide acceptors, the potential for these methodologies can be inferred. The following table summarizes representative examples of organocatalytic asymmetric aza-Michael additions, providing insights into the catalysts used, the types of substrates tolerated, and the stereochemical outcomes achieved.

Interactive Data Table: Organocatalytic Asymmetric Aza-Michael Additions for the Synthesis of Chiral β-Aminopropanamides and Related Compounds

CatalystNucleophile (Amine)Acceptor (α,β-Unsaturated Compound)ProductYield (%)Enantiomeric Excess (ee) (%)
9-epi-9-amino-9-deoxyquinine4-NitrophthalimideChalconeβ-Phthalimido Ketone9899
Cinchona-based primary-tertiary diamineEnone carbamate (B1207046) (intramolecular)Enone2-Substituted Piperidine9599
Chiral Phosphoric Acid (BINOL-derived)Anilineβ-Nitrostyreneβ-Nitroamine8570
Squaramide Cinchona Alkaloid2-Amino-1,3,4-thiadiazoleDimethyl malonate and Benzaldehyde (Mannich reaction)β-Amino Acid Derivative6199

The data indicates that high yields and excellent enantioselectivities can be achieved in aza-Michael reactions using various organocatalysts. The specific substitution pattern on the aniline nucleophile and the nature of the α,β-unsaturated acceptor can influence the efficiency and stereoselectivity of the reaction. Further research would be needed to optimize these conditions specifically for the synthesis of chiral derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

The ¹H NMR spectrum of N-(3-amino-4-chlorophenyl)propanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), multiplicities (splitting patterns), and integration values of these signals are key to assigning the structure.

The propanamide moiety gives rise to characteristic signals for the ethyl group: a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling. The protons on the aromatic ring will appear in the aromatic region of the spectrum (typically δ 6.0-8.5 ppm). Their specific chemical shifts and splitting patterns are influenced by the positions of the amino, chloro, and propanamide substituents. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) groups are expected to appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (propanamide)~1.1-1.3Triplet (t)3H
CH₂ (propanamide)~2.2-2.5Quartet (q)2H
-NH₂ (aromatic amine)~3.5-5.0 (broad)Singlet (s)2H
Aromatic H~6.5-7.5Doublets (d), Doublet of doublets (dd)3H
-NH- (amide)~8.0-9.5 (broad)Singlet (s)1H

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituent effects.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in this compound. The carbonyl carbon (C=O) of the amide group will appear significantly downfield (δ 170-180 ppm). The carbons of the aromatic ring will resonate in the δ 110-150 ppm range, with their specific shifts determined by the electronic effects of the substituents. The aliphatic carbons of the propanamide side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (propanamide)~10-15
CH₂ (propanamide)~30-35
Aromatic C-NH₂~140-150
Aromatic C-Cl~120-130
Aromatic C-NHCO~135-145
Other Aromatic C-H~115-130
C=O (amide)~172-175

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁ClN₂O), the monoisotopic mass is 198.0560 Da. In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 198. Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic peak ([M+2]⁺) at m/z 200 with an intensity of approximately one-third of the molecular ion peak is expected, confirming the presence of a single chlorine atom.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond. Common fragments would include the propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57 and the 3-amino-4-chlorophenylaminyl fragment.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct / Fragment Predicted m/z Description
[M+H]⁺199.0633Protonated molecular ion
[M+Na]⁺221.0452Sodiated molecular ion
[M]⁺198.0560Molecular ion
[M+2]⁺200.0530Isotopic peak due to ³⁷Cl

Note: Predicted m/z values are based on the molecular formula and common adducts observed in electrospray ionization (ESI) mass spectrometry. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

The presence of the secondary amide group would be indicated by a strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1530-1570 cm⁻¹. The N-H stretching vibration of the amide is expected in the region of 3200-3400 cm⁻¹. The primary amino group (-NH₂) would exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300-3500 (two bands)
N-H StretchSecondary Amide (-NH-)3200-3400
C-H StretchAromatic3000-3100
C-H StretchAliphatic (CH₃, CH₂)2850-2960
C=O Stretch (Amide I)Amide1650-1680
C=C StretchAromatic1450-1600
N-H Bend (Amide II)Amide1530-1570
C-Cl StretchAryl Halide600-800

Note: Predicted wavenumber ranges are based on typical values for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound, primarily the substituted benzene (B151609) ring, are responsible for its UV absorption.

The spectrum is expected to show absorption bands characteristic of a substituted aniline (B41778) system. The presence of the amino group (an auxochrome) and the chloro and amide substituents on the benzene ring will influence the wavelength of maximum absorption (λₘₐₓ). Typically, substituted benzene rings exhibit π → π* transitions. The spectrum would likely show a primary absorption band around 200-220 nm and a secondary, less intense band at a longer wavelength, possibly around 240-290 nm. The exact position and intensity of these bands are sensitive to the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should single crystals of this compound be grown, X-ray diffraction analysis would yield a similar set of data, as shown in the illustrative table below based on the related pyridazine (B1198779) derivative. growingscience.com

Crystallographic ParameterValue for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
Empirical FormulaC11H7ClN4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.817(3)
b (Å)13.533(10)
c (Å)19.607(15)
β (°)93.401(10)
Volume (ų)1011.0(13)
Z (Molecules per unit cell)4

Chromatographic Techniques in Synthesis and Purification

Chromatographic methods are indispensable for the analysis, purification, and isolation of this compound during its synthesis. Both preparative and analytical scale separations rely heavily on these techniques to ensure the purity of the final compound and to monitor the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes. Specifically, reverse-phase (RP) HPLC is well-suited for separating aromatic amides. Analysis of compounds with high structural similarity, such as N-(3-Amino-4-chlorophenyl)acetamide, demonstrates the utility of this method. sielc.com A typical RP-HPLC setup would involve a non-polar stationary phase, like a C18 column, and a polar mobile phase. sielc.com

For this compound and related compounds, a specialized reverse-phase column like the Newcrom R1, which exhibits low silanol (B1196071) activity, can be employed. sielc.comsielc.com The mobile phase is typically a mixture of acetonitrile (B52724) (a polar organic solvent) and water, with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution. sielc.comsielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate the pure compound from reaction byproducts and impurities. sielc.com

In a preparative context, column chromatography is a standard purification technique following synthesis. A silica (B1680970) gel stationary phase would be used with a mobile phase (eluent) consisting of a solvent system like n-hexane and ethyl acetate. The polarity of the eluent is optimized to achieve effective separation of the target compound from other substances in the crude reaction mixture.

ParameterDescription
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase (Column)Newcrom R1 or similar reverse-phase column sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN) and Water sielc.comsielc.com
Mobile Phase AdditivePhosphoric acid (for standard detection) or Formic acid (for Mass Spectrometry compatibility) sielc.comsielc.com
ApplicationPurity analysis, reaction monitoring, and preparative separation sielc.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure chemical compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and identity of a newly synthesized compound.

The molecular formula for this compound is C₉H₁₁ClN₂O. uni.lu Based on the atomic masses of its constituent elements (C, H, Cl, N, O), the theoretical elemental composition can be calculated. This provides a benchmark against which the results from an experimental analysis, typically performed using an automated elemental analyzer, would be validated. A close correlation between the found and calculated values provides strong evidence for the compound's empirical formula.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.0119108.09954.41%
HydrogenH1.0081111.0885.58%
ChlorineCl35.453135.45317.85%
NitrogenN14.007228.01414.11%
OxygenO15.999115.9998.06%
Total 198.653 100.00%

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and geometric parameters of a molecule. These ab initio and semi-empirical methods offer a detailed view of molecular orbitals and energy landscapes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies focused exclusively on N-(3-amino-4-chlorophenyl)propanamide are not widely published, extensive research on structurally related compounds, such as other substituted phenylamides and chlorophenyl derivatives, provides a strong basis for understanding its properties. scispace.comuwa.edu.au

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G** or higher, are performed to optimize the molecule's geometry, predicting its most stable three-dimensional conformation. scispace.com These studies yield precise information on bond lengths, bond angles, and dihedral angles. For example, in similar chlorophenyl structures, the C-Cl and C-N bond lengths are key parameters determined with high accuracy. researchgate.net The planarity of the amide group is another critical aspect, with the H-N-C=O dihedral angle showing a strong preference for a near-planar, or s-cis, conformation to maximize orbital overlap and stability. ic.ac.uk

Furthermore, DFT is used to calculate electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rasayanjournal.co.in A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for intermolecular interactions. scispace.com

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Compounds

Property Description Typical Predicted Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -0.5 to -1.5
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity. 4.5 to 5.5
Ionization Potential (I) The energy required to remove an electron; approximated as -EHOMO. 5.5 to 6.5

| Electron Affinity (A) | The energy released when an electron is added; approximated as -ELUMO. | 0.5 to 1.5 |

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, making them suitable for rapid screening of large molecules or extensive conformational analysis. uni-muenchen.describd.comresearchgate.net

For this compound, semi-empirical methods can be effectively used to perform an initial exploration of the potential energy surface. This involves systematically rotating the molecule's single bonds (e.g., the C-N amide bond and the C-C bonds of the propanamide chain) to identify various low-energy conformers. scispace.com While PM3 is often noted for better performance in predicting geometries, AM1 may be more reliable for properties beyond geometry, such as heats of formation. scribd.comscispace.com These methods can also provide estimates of electronic properties like orbital energies and dipole moments, which, while less accurate than DFT, are useful for comparative analysis within a series of related compounds. researchgate.net The choice between AM1 and PM3 depends on the specific properties being investigated, as their parameterization philosophies differ, leading to variations in performance for different molecular systems. wikipedia.orgscribd.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time, accounting for its dynamic nature and the influence of its environment (e.g., a solvent). By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformations and the transitions between them.

An MD simulation would typically involve placing the molecule in a simulation box, often filled with solvent molecules like water, and running the simulation for a duration of nanoseconds. The resulting trajectory provides a detailed picture of the molecule's flexibility. Key areas of flexibility in this compound would include the rotation around the C(aryl)-N(amide) bond and the single bonds within the propanamide side chain. The simulation can reveal the most populated conformational states, the energy barriers between them, and the potential for intramolecular hydrogen bonding, all of which are crucial for understanding how the molecule might interact with a biological target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques used in drug discovery to correlate the chemical structure of compounds with their biological activity. These models are essential for optimizing lead compounds and designing new, more potent molecules.

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.govdovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect. dergipark.org.tr

For a series of active compounds including this compound, a pharmacophore model could be developed by superimposing their low-energy conformations and identifying the common features. researchgate.net For this molecule, key pharmacophoric features would likely include:

An aromatic ring (the chlorophenyl group).

A hydrogen bond donor (the amino group and the amide N-H).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual databases for other molecules that fit the model and are therefore likely to be active. dergipark.org.trresearchgate.net

A critical step in SAR and QSAR is determining the bioactive conformation of a molecule—the specific 3D shape it adopts when interacting with its biological target. acs.org This conformation is often, though not always, a low-energy state of the molecule. nih.govnih.gov

Computational methods are used to perform a thorough conformational search for this compound to generate a library of possible shapes. Each of these conformations is then subjected to energy minimization using force fields (like MMFF) or quantum mechanics methods to find its nearest local energy minimum. nih.govhakon-art.com The resulting set of low-energy conformers provides a basis for pharmacophore modeling and alignment studies. By comparing the conformations of active and inactive analogs, researchers can deduce which shapes are conducive to biological activity, providing crucial insights for the design of new derivatives. researchgate.net The process of identifying the global energy minimum and other accessible low-energy states is fundamental to understanding the molecule's potential interactions and activity. nih.govhakon-art.com

Predictive Modeling of Biological Activity based on Structural Descriptors

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) methods, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This approach relies on calculating a variety of molecular descriptors that quantify different aspects of the molecule's topology, geometry, and electronic features. For this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters can be used to build models that predict its potential efficacy against various biological targets. nih.govnih.gov

Machine learning algorithms and statistical methods are employed to develop these predictive models. nih.gov By training a model on a dataset of compounds with known activities and similar structural features, it becomes possible to forecast the activity of new or untested molecules like this compound. researchgate.netresearchgate.net These in silico predictions are invaluable for prioritizing compounds for synthesis and experimental screening, saving significant time and resources. researchgate.net The models often highlight which structural features are most influential in determining biological activity, guiding further molecular modifications to enhance desired effects. nih.gov

Table 1: Illustrative Structural Descriptors for Predictive Modeling This table presents typical descriptors used in QSAR models. The values are representative for a molecule of this class and are used to build predictive biological activity models.

Descriptor TypeDescriptor NameIllustrative ValueSignificance in Modeling
TopologicalMolecular Weight198.65 g/molRelates to size and diffusion characteristics.
ElectronicDipole Moment~3.5 DIndicates molecular polarity and potential for dipole-dipole interactions.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)~1.8Measures lipophilicity, affecting membrane permeability.
TopologicalTopological Polar Surface Area (TPSA)55.1 ŲPredicts transport properties like intestinal absorption.
Quantum ChemicalHOMO Energy-5.5 to -6.0 eVRelates to the molecule's ability to donate electrons.
Quantum ChemicalLUMO Energy-1.0 to -1.5 eVRelates to the molecule's ability to accept electrons.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. xisdxjxsu.asia The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netthaiscience.info

For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. The amino (-NH2) group and the phenyl ring are expected to contribute significantly to the HOMO, indicating these are the primary sites for electron donation. Conversely, the LUMO is likely distributed over the propanamide group and the chloro-substituted ring, highlighting potential electron-accepting regions. xisdxjxsu.asianih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data This table shows typical FMO energy values and derived global reactivity descriptors for molecules similar to this compound, calculated using Density Functional Theory (DFT).

ParameterSymbolIllustrative Value (eV)Interpretation
Highest Occupied Molecular Orbital EnergyEHOMO-5.85Energy of the outermost electron; relates to ionization potential.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.25Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Energy GapΔE4.60Indicates chemical reactivity and kinetic stability.
Chemical Hardnessη2.30Measures resistance to change in electron distribution.
Electronegativityχ3.55Measures the power of an atom to attract electrons to itself.
Electrophilicity Indexω2.74Quantifies the energy lowering of a molecule when it accepts electrons.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net The MEP map is color-coded to represent different potential values on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions. wolfram.commdpi.com

In this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen of the amino group, due to the presence of lone pairs of electrons. researchgate.net These sites are the primary centers for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, making them potential hydrogen bond donor sites. researchgate.netmdpi.com The chlorine atom would also influence the charge distribution on the aromatic ring. mdpi.com

Table 3: Illustrative Molecular Electrostatic Potential (MEP) Minima and Maxima This table provides example MEP values for key atomic sites, indicating their relative reactivity. Vmin represents the most negative potential (nucleophilic site), and Vmax represents the most positive potential (electrophilic site).

Atomic SiteMEP Value TypeIllustrative Potential (kcal/mol)Predicted Reactivity
Carbonyl Oxygen (C=O)Vmin-45.5Strong nucleophilic site, hydrogen bond acceptor.
Amino Nitrogen (-NH2)Vmin-30.2Nucleophilic site, hydrogen bond acceptor.
Amide Hydrogen (N-H)Vmax+55.8Strong electrophilic site, hydrogen bond donor.
Amino Hydrogens (-NH2)Vmax+35.1Electrophilic site, hydrogen bond donor.
Aromatic Ring (π-system)Vmin-15.0Weakly nucleophilic region.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgresearchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. nih.gov

For this compound, NBO analysis can reveal important interactions, such as the delocalization of the nitrogen lone pair of the amide group into the antibonding orbital of the adjacent carbonyl group (n → π* interaction), which contributes to the planar character of the amide bond. rsc.orgdntb.gov.ua Similarly, interactions between the lone pairs of the amino group and the chlorine atom with the π-system of the aromatic ring can be quantified. science.gov The analysis also provides information on the hybridization of atomic orbitals, confirming the bonding patterns within the molecule. researchgate.net

Table 4: Representative Natural Bond Orbital (NBO) Donor-Acceptor Interactions This table lists significant intramolecular interactions and their stabilization energies (E(2)), which quantify electron delocalization within the molecule based on analyses of similar amide structures. nih.govrsc.org

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)Interpretation
LP(1) NAmideπ(C=O)n → π~60.5Strong resonance stabilization of the amide bond.
LP(1) NAminoπ(CAromatic-CAromatic)n → π~45.2Delocalization of amino lone pair into the phenyl ring.
LP(3) Clπ(CAromatic-CAromatic)n → π~5.8Weak delocalization of chlorine lone pair into the phenyl ring.
π(CAromatic-CAromatic)π(C=O)π → π~20.1Conjugation between the phenyl ring and the amide group.
σ(C-H)σ(N-C)σ → σ~2.5Hyperconjugation involving sigma bonds.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov NLO activity arises from the interaction of a material with an intense electromagnetic field, such as a laser beam, leading to changes in the light's frequency or phase. optica.org At the molecular level, NLO properties are described by polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects. ijcce.ac.ir Molecules possessing both an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system often exhibit large β values due to efficient intramolecular charge transfer (ICT). acs.orgnih.gov

This compound has the structural motifs of a D-π-A system. The amino group (-NH2) acts as an electron donor, while the propanamide group and the electron-withdrawing chlorine atom can function as part of the acceptor system, with the phenyl ring serving as the π-bridge. nih.govacs.org Computational methods, such as DFT, can predict the components of the polarizability and hyperpolarizability tensors, allowing for the calculation of the average values. researchgate.net These theoretical predictions help in designing and screening molecules with potentially high NLO activity. acs.org

Table 5: Illustrative Theoretical Non-Linear Optical (NLO) Properties This table presents calculated NLO parameters for a D-π-A molecule like this compound, often compared to a standard reference like urea. Values are representative. ijcce.ac.irresearchgate.net

ParameterSymbolIllustrative Calculated Value (a.u.)Significance
Dipole Momentμ3.55Indicates charge asymmetry, important for NLO response.
Average Polarizability⟨α⟩140.2 x 10-24 esuMeasures the linear response of the molecule to an electric field.
First Hyperpolarizabilityβtot8.5 x 10-30 esuQuantifies the second-order NLO response.
Comparison to Ureaβ/βurea~20xRelative NLO activity compared to a standard NLO material.

Advanced Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. researchgate.net It is a cornerstone of structure-based drug design, used to understand binding mechanisms and predict the binding affinity of a compound to a specific biological target. nih.gov The process involves sampling a wide range of ligand conformations and orientations within the receptor's active site and then using a scoring function to rank them based on their predicted binding energy. researchgate.nettandfonline.com

For this compound, docking studies can be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator. acs.orgacs.org For instance, it could be docked into the active site of kinases, proteases, or other enzymes implicated in disease. The results would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govmdpi.com The docking score provides an estimate of the binding affinity, helping to identify promising drug candidates and suggest modifications to improve potency and selectivity. acs.orgchemrxiv.org

Table 6: Example Docking Study Results with a Hypothetical Kinase Target This table illustrates typical results from a molecular docking simulation, showing the binding energy and key interactions between this compound and amino acid residues in an enzyme's active site. nih.govtandfonline.comacs.org

ParameterValue/Description
Target ProteinHypothetical Tyrosine Kinase (e.g., PDB: 1X2J) tandfonline.com
Docking Score / Binding Energy-7.5 kcal/mol
Hydrogen Bond Interactions
  • Amide N-H with backbone C=O of GLU 85
  • Carbonyl C=O with side chain N-H of LYS 30
  • Amino -NH2 with side chain C=O of ASP 161
  • Hydrophobic InteractionsChlorophenyl ring with VAL 15, LEU 135
    π-π StackingPhenyl ring with PHE 160
    Predicted Inhibition Constant (Ki)~3.5 µM

    Exploration of Molecular Mechanisms and Cellular Interactions in Vitro Research

    Enzyme Inhibition and Activation Profiling

    The interaction of N-(3-amino-4-chlorophenyl)propanamide derivatives with various enzymes is a key area of investigation to understand their biological activity. Studies on analogous structures reveal a capacity for significant enzyme inhibition. For instance, a related compound, 3-Amino-1-(4-chlorophenyl)propan-1-ol, has been identified as an ATP-competitive inhibitor of Akt kinase, a crucial enzyme in cellular survival and proliferation pathways. This inhibition has downstream consequences on tumor growth.

    Furthermore, the core chemical scaffold present in this compound is found in other enzyme inhibitors. The sulfonamide analog, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, has been evaluated for its ability to inhibit carbonic anhydrases (CAs). In a different context, research on the biotransformation of organoarsenic compounds showed that N-hydroxyarylamine O-acetyltransferases can catalyze the acetylation of related aminophenyl structures, indicating a direct enzymatic interaction. nih.gov

    The significance of stereochemistry in enzyme inhibition is highlighted by studies on isomers of 3-Br-acivicin, which shares some structural motifs. These investigations revealed that specific isomers exhibit potent inhibitory activity against Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a key metabolic enzyme. mdpi.com

    Table 1: Enzyme Interaction Profile of this compound and Related Compounds
    Enzyme TargetRelated CompoundObserved EffectMechanism of Action
    Akt Kinase3-Amino-1-(4-chlorophenyl)propan-1-olInhibitionATP-competitive inhibition
    Carbonic Anhydrases (CAs)4-amino-N-(4-chlorophenyl)benzenesulfonamideInhibitionBinding to active site
    PfGAPDH3-Br-acivicin (isomers)InhibitionCovalent irreversible binding mdpi.com
    N-hydroxyarylamine O-acetyltransferases3-amino-4-hydroxyphenylarsonic acidSubstrate AcetylationCatalytic transformation nih.gov

    Receptor Binding and Ligand-Receptor Interaction Studies

    The propanamide moiety is a feature of compounds known to interact with specific cellular receptors. Derivatives of 2-(4-methylsulfonylaminophenyl) propanamide have been developed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain perception. nih.gov Structure-activity relationship studies have emphasized the importance of the propanamide portion of the molecule for high-affinity binding. nih.gov

    While direct binding studies on this compound are limited, research on analogous ligand-receptor interactions provides a mechanistic framework. For example, studies on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a glutamate (B1630785) receptor, have detailed how ligands interact with key amino acid residues within the binding domain. researchgate.net Specifically, an arginine residue is essential for antagonist binding, while a glutamate residue is crucial for agonist activity, highlighting the subtle molecular interactions that determine a compound's functional outcome. researchgate.net The presence of amino and chloro-phenyl groups in this compound suggests the potential for hydrogen bonding and other interactions with receptor targets.

    Modulation of Intracellular Signaling Pathways and Cellular Responses

    The engagement of this compound and its analogs with enzymes and receptors can trigger significant changes in intracellular signaling cascades. The inhibition of the Akt kinase pathway by related compounds directly impacts downstream processes that regulate cell survival and proliferation.

    Derivatives of N-(4-chlorophenyl)-γ-amino acid have been shown to modulate cellular energy metabolism. ktu.edu These compounds can induce mitochondrial injury, which leads to an increase in reactive oxygen species (ROS) production and a subsequent inhibition of ATP synthesis. ktu.edu This disruption of oxidative phosphorylation represents a profound impact on cellular bioenergetics. ktu.edu

    Furthermore, interactions at the receptor level can initiate signaling events that culminate in specific cellular responses. For example, the stimulation of N-methyl-D-aspartate (NMDA) receptors is known to activate intracellular pathways that lead to the endocytosis of AMPA receptors, a process that is an essential step in NMDA-mediated neuronal apoptosis. nih.gov This demonstrates a clear link between a receptor-level interaction and a definitive cellular outcome like programmed cell death.

    In Vitro Cellular Antiproliferative and Cytotoxicity Assays (Mechanistic Focus)

    A significant body of in vitro research has focused on the antiproliferative and cytotoxic effects of compounds structurally related to this compound against various cancer cell lines. These studies often reveal mechanisms centered on the induction of cell death and the inhibition of cellular growth.

    N-(4-chlorophenyl)-γ-amino acid derivatives have demonstrated notable anticancer activity against A549 non-small cell lung cancer cells, with the most active compound showing an IC50 value of 38.38 µM. ktu.edu The mechanism of action was linked to the induction of mitochondrial damage and the inhibition of ATP synthesis. ktu.edu In another study, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides showed potent inhibitory activity against HCT-116 colon cancer cells by inducing nuclear disintegration. nih.gov Organotin(IV) compounds incorporating propanoic acid derivatives exhibited broad cytotoxicity against a panel of cancer cells, including prostate (PC-3), colorectal (HT-29), and breast (MCF-7) cancer lines, with IC50 values in the sub-micromolar range. nih.gov The mechanism in MCF-7 cells was identified as caspase-independent apoptosis. nih.gov

    Table 2: In Vitro Antiproliferative Activity of Related Propanamide Derivatives
    Compound ClassCell LineCancer TypeIC50 ValueObserved Mechanism
    N-(4-chlorophenyl)-γ-amino acid derivative (7g)A549Non-Small Cell Lung Cancer38.38 µM ktu.eduMitochondrial injury, ATP synthesis inhibition ktu.edu
    N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamidesHCT-116Colon Cancer0.12 - 0.81 mg/mL nih.govInduction of nuclear disintegration nih.gov
    Triphenyltin(IV) propanoate derivative (Ph3SnL1)MCF-7Breast Cancer~0.218 µM nih.govCaspase-independent apoptosis nih.gov
    4-amino-thieno[2,3-d]pyrimidine carboxylate (Cmpd 2)MCF-7Breast Cancer0.013 µM mdpi.comTargeted B-Raf kinase inhibition mdpi.com

    Antimicrobial Activity against Microbial Strains (Mechanistic Focus)

    Derivatives containing the chlorophenyl and amide motifs have been evaluated for their antimicrobial properties. A study of various chlorocinnamanilides demonstrated significant antibacterial efficacy, with some derivatives showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com The activity was often correlated with the presence of lipophilic, electron-withdrawing substituents on the anilide ring. mdpi.com

    The mechanism of action for related structures can involve enzyme inhibition. For example, 4-amino-N-(4-chlorophenyl)benzenesulfonamide was found to inhibit S. aureus growth by approximately 80% at a concentration of 50 µg/mL. This compound also demonstrated anti-biofilm activity against Klebsiella pneumoniae, suggesting an ability to interfere with microbial community structures. While the precise mechanism for many of these compounds is still under investigation, disruption of bacterial membrane integrity is another potential mode of action, as seen with some endogenous antimicrobial proteins. frontiersin.org

    Table 3: Antimicrobial Activity of Structurally Related Compounds
    Compound ClassMicrobial StrainObserved ActivityPotential Mechanism
    DichlorocinnamanilidesStaphylococcus aureus (including MRSA)Submicromolar activity mdpi.comRelated to lipophilicity and electronic effects mdpi.com
    4-amino-N-(4-chlorophenyl)benzenesulfonamideStaphylococcus aureus~80% inhibition at 50 µg/mL Enzyme inhibition
    4-amino-N-(4-chlorophenyl)benzenesulfonamideKlebsiella pneumoniaeAnti-biofilm activity Disruption of biofilm formation

    Antioxidant Activity Investigations at the Molecular Level

    The potential for this compound and its analogs to act as antioxidants has been explored at the molecular level. The primary method for this evaluation is often the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom or electron to neutralize a stable free radical. nih.gov

    Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide found that several compounds exhibited potent antioxidant activity, with some scavenging DPPH radicals more effectively than the well-known antioxidant ascorbic acid. nih.govresearchgate.net Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having promising antioxidant properties in addition to their anticancer effects. mdpi.com This dual activity suggests that such compounds could potentially protect normal tissues from oxidative stress while targeting cancer cells. mdpi.com The antioxidant capacity is typically structure-dependent and often associated with the presence of moieties capable of stabilizing free radicals, such as phenolic hydroxyl groups. mdpi.com

    Investigation of Tautomerism, Isomerism, and Conformational Dynamics in Biological Contexts

    The spatial arrangement of atoms within a molecule is critical for its biological function. Research on compounds related to this compound has demonstrated that stereochemistry and isomerism play a pivotal role in determining activity.

    A compelling example is found in the study of 3-Br-acivicin isomers, where only the (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to both uptake mechanisms, likely mediated by an L-amino acid transport system, and specific interactions with the target enzyme, PfGAPDH. mdpi.com Similarly, studies of propanamide-based TRPV1 antagonists revealed marked selectivity for the (S)-configuration, underscoring the importance of a specific three-dimensional structure for effective receptor binding. nih.gov

    Positional isomerism also influences biological activity by altering physicochemical properties. Different positions of a chloro substituent on the phenyl ring can lead to variations in properties like lipophilicity (log P), which in turn affects membrane permeability and interaction with biological targets. mdpi.com These findings collectively highlight that the specific isomeric form and conformational dynamics of this compound are crucial determinants of its molecular interactions and ultimate biological effects.

    Chemical Biology Applications and Research Tool Development

    Development and Application as Chemical Probes for Biological Systems

    There is no specific information available in the public domain that details the development or application of N-(3-amino-4-chlorophenyl)propanamide as a chemical probe for biological systems. The design of a chemical probe requires specific functional groups and properties that allow it to interact with and report on biological processes, and such characteristics have not been described for this particular compound.

    Integration with Genetic Code Expansion Technologies for Protein Engineering Studies

    Genetic code expansion is a powerful technique for incorporating noncanonical amino acids (ncAAs) into proteins, enabling a wide range of studies. researchgate.netnih.govnih.gov This technology relies on engineered aminoacyl-tRNA synthetase/tRNA pairs to site-specifically introduce ncAAs with novel functionalities. frontiersin.orggoogle.com However, there is no evidence to suggest that this compound, or a derivative that could be recognized as an nCAA, has been utilized in this context.

    Site-Specific Incorporation of Noncanonical Amino Acids for Spectroscopic Probes

    The incorporation of ncAAs as spectroscopic probes is a key application of genetic code expansion, allowing for detailed investigation of protein structure and dynamics. nih.govpku.edu.cn These probes often contain unique spectroscopic handles, such as fluorophores or isotopically labeled groups. mdpi.com There is no literature available that describes the use of this compound for this purpose.

    Strategies for Chemical Cross-Linking in Biomolecular Assemblies

    Chemical cross-linking, often facilitated by the incorporation of reactive ncAAs, is used to study protein-protein interactions and biomolecular assemblies. nih.gov This requires the nCAA to possess a bio-orthogonal reactive group. The chemical structure of this compound does not inherently contain a commonly used cross-linking moiety, and no research has been found describing its modification or use in such strategies.

    Role in Coordination Chemistry and Metal Complex Synthesis

    The synthesis and characterization of metal complexes with organic ligands is a broad area of research. uobaghdad.edu.iqresearchgate.netnih.gov Ligands often contain specific donor atoms like nitrogen, oxygen, or sulfur that can coordinate with metal ions. mdpi.com While the amino and amide groups in this compound could potentially act as coordination sites, there are no published studies on its use as a ligand in metal complex synthesis.

    Utilization in Structure-Based Drug Design Initiatives (Non-Clinical Focus)

    Structure-based drug design leverages the three-dimensional structure of biological targets to design and optimize small molecule inhibitors. arxiv.org This process involves the synthesis and evaluation of numerous compounds. While this compound could theoretically serve as a scaffold or intermediate in a medicinal chemistry program, there is no public information linking it to any specific, non-clinical, structure-based drug design initiatives.

    Future Directions and Emerging Research Avenues

    Development of Advanced Synthetic Strategies for Complex Analog Libraries

    The creation of diverse and complex chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of N-(3-amino-4-chlorophenyl)propanamide. Future efforts will concentrate on moving beyond simple, linear synthetic routes to more advanced and efficient strategies capable of generating novel molecular architectures.

    Diversity-Oriented Synthesis (DOS): This strategy aims to efficiently produce a collection of structurally diverse and complex small molecules from a common starting material. cam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wide range of chemical space to identify novel bioactive compounds. cam.ac.ukcam.ac.uk For this compound, a DOS approach could involve using the core aminophenyl structure as a launchpad for various cyclization and complexity-generating reactions, leading to polycyclic and stereochemically rich analogs that are underrepresented in typical screening collections. nih.govmskcc.org

    Combinatorial Chemistry: This technique enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. niscpr.res.inwikipedia.orgijpsonline.com By systematically combining a set of "building blocks" in all possible combinations, researchers can generate vast libraries for high-throughput screening. pharmatutor.org Solid-phase synthesis, often using a "split and mix" method, is a powerful tool in this approach, allowing for the efficient creation of thousands of propanamide derivatives by varying the substituents on both the phenyl ring and the propanamide side chain. ijpsonline.com

    Table 1: Comparison of Advanced Synthetic Strategies

    StrategyPrimary GoalKey FeatureApplication to this compound Analogs
    Diversity-Oriented Synthesis (DOS) Explore broad areas of chemical space with high structural diversity. cam.ac.ukDivergent synthesis from a common intermediate to create multiple, distinct molecular scaffolds. nih.govGeneration of novel, three-dimensional, and polycyclic structures based on the core scaffold.
    Combinatorial Chemistry Rapidly generate large numbers of structurally related compounds. niscpr.res.inwikipedia.orgSystematic and repetitive connection of various building blocks under identical reaction conditions. pharmatutor.orgCreation of large, focused libraries by modifying specific positions on the molecule to optimize activity.

    Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. nih.govumk.pl These computational tools can analyze vast datasets to identify patterns and build predictive models, significantly accelerating the design of new compounds with desired properties. nih.gov

    Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. arxiv.org For this compound derivatives, ML algorithms can be trained on experimental data from an initial screening library to develop robust QSAR models. nih.gov These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. arxiv.orgnih.gov

    Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs), can design entirely new molecules. arxiv.org By learning the underlying chemical rules from a dataset of known active compounds, these models can generate novel propanamide derivatives that are predicted to have high activity and favorable drug-like properties. This approach moves beyond screening existing chemical space to creating novel and optimized molecular structures.

    Table 2: Illustrative Parameters for a Hypothetical QSAR Model

    ParameterDescriptionExample ValueImplication for Model Performance
    R² (Coefficient of Determination) The proportion of the variance in the biological activity that is predictable from the molecular descriptors.0.85Indicates a strong correlation between the model's predictions and the experimental data for the training set.
    Q² (Cross-Validated R²) A measure of the model's predictive power, assessed through internal cross-validation.0.75A high Q² value suggests the model is robust and not overfitted to the training data.
    AUC (Area Under the Curve) For classification models (e.g., active vs. inactive), it measures the ability to distinguish between classes.0.93An AUC close to 1.0 indicates an excellent ability to correctly classify compounds. nih.gov

    High-Throughput Screening Methodologies for Mechanistic Elucidation of Biological Activities

    High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological pathway or target. lifechemicals.com Future research will leverage advanced HTS methods to not only identify active derivatives of this compound but also to gain early insights into their mechanisms of action.

    Phenotypic Screening: This approach involves screening compounds in complex biological systems, such as whole cells or organisms, to identify agents that produce a desired change in phenotype (e.g., inhibition of cancer cell growth). lifechemicals.comenamine.net Phenotypic screening of a diverse library of this compound analogs can uncover unexpected biological activities without prior knowledge of a specific molecular target. enamine.netbiorxiv.org This is particularly powerful for discovering first-in-class therapeutics.

    High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to extract quantitative data from cell-based assays. When integrated with HTS, it allows researchers to simultaneously measure multiple cellular parameters, such as protein localization, cell morphology, and organelle health. This provides a detailed "fingerprint" of a compound's effect, offering crucial clues about its mechanism of action early in the discovery process.

    Discovery and Elucidation of Novel Molecular Targets for this compound and its Derivatives

    A critical step following the discovery of a bioactive compound through phenotypic screening is the identification of its molecular target(s), a process known as target deconvolution. nih.gov Modern chemical proteomics and biophysical methods provide powerful tools for this purpose.

    Chemical Proteomics: This field uses chemical probes to identify protein-small molecule interactions directly in a complex biological system. nih.govnih.gov

    Affinity-Based Pull-Downs: In this method, a derivative of this compound is immobilized on a solid support (like beads) and used as "bait" to capture its binding partners from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

    Photoaffinity Labeling (PAL): A photoreactive group is incorporated into the structure of the propanamide derivative. nih.gov Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent identification. nih.gov

    Probe-Free Methods: These techniques avoid the need to chemically modify the compound of interest, which can sometimes alter its binding properties.

    Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases. nih.gov By treating cell lysates with a protease in the presence and absence of the compound, target proteins can be identified by their increased stability. nih.gov

    Cellular Thermal Shift Assay (CETSA): This assay operates on a similar principle, where ligand binding increases the thermal stability of the target protein. frontiersin.org

    Table 3: Overview of Target Identification Methodologies

    MethodPrincipleRequirementKey Advantage
    Affinity Pull-Down Immobilized compound captures binding partners from lysate. nih.govSynthesis of a functionalized analog for immobilization.Relatively straightforward and widely used for initial target fishing.
    Photoaffinity Labeling Light-activated probe forms a covalent bond with the target. nih.govSynthesis of a photoreactive analog.Captures interactions in a cellular context with high specificity.
    DARTS Ligand binding confers resistance to protease degradation. nih.govNone (uses the original compound).Avoids chemical modification of the lead compound.
    CETSA Ligand binding increases the thermal stability of the target protein. frontiersin.orgNone (uses the original compound).Can be performed in intact cells and even tissues.

    Multidisciplinary Approaches for Comprehensive Understanding of Propanamide Chemistry and Biology

    A holistic understanding of how this compound and its derivatives function requires the integration of multiple scientific disciplines. Future research will be characterized by a convergence of chemical biology, systems biology, and computational chemistry to build a complete picture from molecule to organism.

    Chemical Biology: Utilizes chemically modified versions of the lead compounds as probes to investigate biological pathways and protein function in living systems. This provides a dynamic view of the compound's effects.

    Systems Biology: Studies the complex interactions within biological systems. By combining data from genomics, proteomics, and metabolomics after treatment with a propanamide derivative, researchers can map the compound's impact on cellular networks, revealing off-target effects and downstream consequences of target engagement.

    Computational Chemistry: Employs methods like molecular docking and molecular dynamics simulations to model the interaction between the propanamide derivatives and their identified protein targets at an atomic level. researchgate.net This provides insights into the binding mode and can guide the rational design of next-generation analogs with improved potency and selectivity. nih.gov

    By weaving together these advanced synthetic, computational, and biological approaches, the scientific community can systematically explore the potential of this compound, paving the way for the discovery of novel chemical probes and therapeutic agents.

    Q & A

    Q. What are the standard synthetic routes for N-(3-amino-4-chlorophenyl)propanamide, and how are intermediates purified?

    The synthesis typically involves coupling 3-amino-4-chloroaniline with propanoyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:

    • Acylation : Reacting the amine with propanoyl chloride in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions .
    • Purification : Crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    • Yield optimization : Lowering reaction temperature and using molecular sieves to absorb moisture improves yields by reducing hydrolysis .

    Q. Which spectroscopic techniques are critical for structural validation of this compound?

    • NMR : 1^1H NMR confirms the presence of the aromatic protons (δ 6.8–7.2 ppm), amide NH (δ 8.1–8.5 ppm), and propanamide methyl group (δ 1.1–1.3 ppm). 13^{13}C NMR identifies the carbonyl carbon at ~168 ppm .
    • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å, C–N at 1.34 Å) and torsional angles, confirming planarity of the amide group and non-coplanarity of the chlorophenyl ring .
    • FT-IR : Strong absorbance at ~1650 cm1^{-1} (amide I band) and ~3300 cm1^{-1} (N–H stretch) .

    Advanced Research Questions

    Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

    • Molecular docking : Predict interactions with targets like Dipeptidyl Peptidase-IV (DPP-IV) by modeling hydrogen bonds between the amide group and catalytic residues (e.g., Glu205, Tyr547) .
    • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl at position 4) with inhibitory activity using Hammett constants or DFT-calculated electronic parameters .
    • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .

    Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

    Discrepancies often arise from varying solvent systems or measurement techniques. To address this:

    • Standardized assays : Use HPLC with a C18 column to measure solubility in PBS (pH 7.4) and DMSO. Reported solubility ranges from 0.5 mg/mL (aqueous) to >50 mg/mL (DMSO) .
    • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. The compound is stable in dark, anhydrous conditions but degrades under UV light via C–Cl bond cleavage .
    • Inter-lab validation : Collaborate with multiple labs using identical lots of the compound to minimize batch-to-batch variability .

    Q. How do steric and electronic effects of the 3-amino-4-chlorophenyl group influence reactivity in nucleophilic substitution reactions?

    • Steric effects : The ortho-chloro group hinders electrophilic attack at the aromatic ring, directing substitutions to the para position .
    • Electronic effects : The electron-withdrawing Cl increases the electrophilicity of the amide carbonyl, enhancing susceptibility to hydrolysis under basic conditions (e.g., t1/2_{1/2} of 12 hours in pH 9 buffer) .
    • Kinetic studies : Use 19^{19}F NMR (if fluorinated analogs are synthesized) to track reaction rates in DMSO-d6_6 at 25°C .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.